

A Comparative Guide: IR 754 Carboxylic Acid vs. Alexa Fluor 750

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Compound of Interest

Compound Name: **IR 754 Carboxylic Acid**

Cat. No.: **B15551793**

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In the rapidly advancing fields of biological imaging and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. Near-infrared (NIR) dyes, in particular, have gained prominence due to their ability to penetrate tissue deeper and reduce background autofluorescence, making them ideal for *in vivo* imaging and multiplexing applications.^{[1][2]} This guide provides a detailed comparison of two near-infrared fluorophores: **IR 754 Carboxylic Acid** and the widely-used Alexa Fluor 750.

Overview of the Fluorophores

Alexa Fluor 750 is a member of the Alexa Fluor dye series, known for its exceptional brightness, photostability, and pH insensitivity.^[3] It is a sulfonated cyanine dye, a chemical modification that enhances its water solubility and reduces the tendency for aggregation on conjugated biomolecules, which can lead to fluorescence quenching.^{[3][4]} Alexa Fluor 750 is spectrally similar to Cy7 and is a popular choice for applications such as flow cytometry, fluorescence microscopy, and *in vivo* imaging.^{[5][6][7]}

IR 754 Carboxylic Acid is a cyanine dye characterized by its carboxylic acid functional group.^{[8][9][10]} This reactive group allows for its conjugation to primary amines on biomolecules, such as proteins and antibodies, through the use of carbodiimide chemistry (e.g., EDC/NHS). While less ubiquitous than Alexa Fluor 750, it offers similar spectral properties for near-infrared detection.

Quantitative Data Comparison

The performance of a fluorophore is defined by its photophysical properties. The following table summarizes the key quantitative data for **IR 754 Carboxylic Acid** and Alexa Fluor 750.

Property	IR 754 Carboxylic Acid	Alexa Fluor 750
Excitation Maximum (λ_{ex})	~754 nm	749 - 752 nm[1][6][11]
Emission Maximum (λ_{em})	Not specified in search results	775 - 779 nm[6][7]
Molar Extinction Coefficient (ϵ)	Not specified in search results	~290,000 $\text{cm}^{-1}\text{M}^{-1}$ [3]
Fluorescence Quantum Yield (Φ)	Not specified in search results	0.12[1][3][5][12]
Molecular Weight	580.51 g/mol [8][10][13][14]	~1300 g/mol [3]
Reactive Group	Carboxylic Acid	Primarily available as NHS ester

Note: Detailed photophysical data for **IR 754 Carboxylic Acid**, such as its emission maximum, extinction coefficient, and quantum yield, are not readily available in the provided search results. For a comprehensive comparison, these values would need to be determined experimentally.

Performance and Applications

Alexa Fluor 750 is consistently reported to be a high-performance dye. Its high molar extinction coefficient and quantum yield contribute to its exceptional brightness. Furthermore, its enhanced photostability allows for longer exposure times during image acquisition with less signal loss compared to some other cyanine dyes.[4][15] The sulfonation of the Alexa Fluor dyes minimizes self-quenching upon conjugation to proteins, leading to brighter conjugates.[4] These properties make Alexa Fluor 750 highly suitable for a range of applications, including:

- **In vivo imaging:** Deep tissue penetration and low autofluorescence in the NIR spectrum are advantageous for animal studies.[1][2]
- **Flow cytometry:** Its long-wavelength emission allows for effective multiplexing with other fluorophores.[1][16]

- Super-resolution microscopy: It has been noted for its utility in techniques like dSTORM and nSTORM.[16]

The performance of **IR 754 Carboxylic Acid** is expected to be similar to other cyanine dyes in the same spectral range. However, without specific data on its quantum yield and photostability, a direct comparison is difficult. Its utility will largely depend on the efficiency of the conjugation reaction and the photophysical properties of the resulting bioconjugate.

Experimental Protocols

Conjugation of IR 754 Carboxylic Acid to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group on IR 754 to form an NHS ester, which then reacts with primary amines on a target protein.

Materials:

- **IR 754 Carboxylic Acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Reagent Preparation: Dissolve **IR 754 Carboxylic Acid** in anhydrous DMF or DMSO. Prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

- Activation of Carboxylic Acid: In a microcentrifuge tube, combine the **IR 754 Carboxylic Acid** solution with EDC and NHS/Sulfo-NHS. The molar ratio of EDC and NHS to the dye should be in excess to ensure efficient activation. Incubate for 15-30 minutes at room temperature.[17]
- Protein Conjugation: Add the activated IR 754-NHS ester solution to the protein solution. The molar ratio of the dye to the protein should be optimized for the specific application. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. [17]
- Quenching: Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.[18]
- Purification: Remove excess, unconjugated dye and other reaction components by passing the solution through a size-exclusion chromatography column.

Conjugation of Alexa Fluor 750 NHS Ester to a Protein

This is a more direct labeling method as the dye is already activated.

Materials:

- Alexa Fluor 750 NHS Ester
- Anhydrous DMSO
- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Reagent Preparation: Prepare a stock solution of Alexa Fluor 750 NHS Ester in anhydrous DMSO.[19] Prepare the protein solution at a concentration of 2-10 mg/mL.

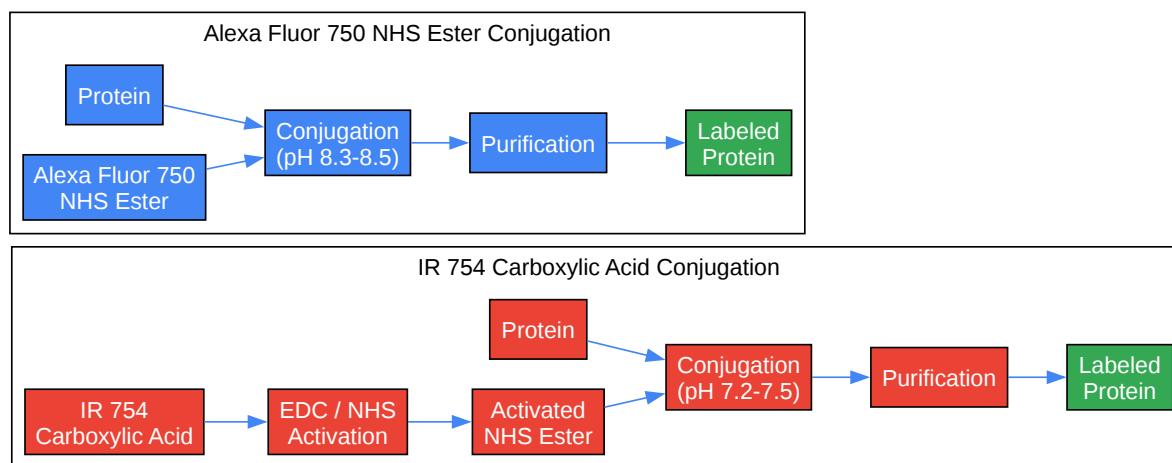
- pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[20][21]
- Conjugation Reaction: Add the Alexa Fluor 750 NHS Ester stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined experimentally. Incubate the reaction for 1 hour at room temperature, protected from light.[19][21]
- Purification: Separate the labeled protein from unreacted dye using a desalting column such as Sephadex G-25.[19]

Visualizations

Chemical Structures

Caption: Chemical structures of **IR 754 Carboxylic Acid** and a representative cyanine dye structure for Alexa Fluor 750.

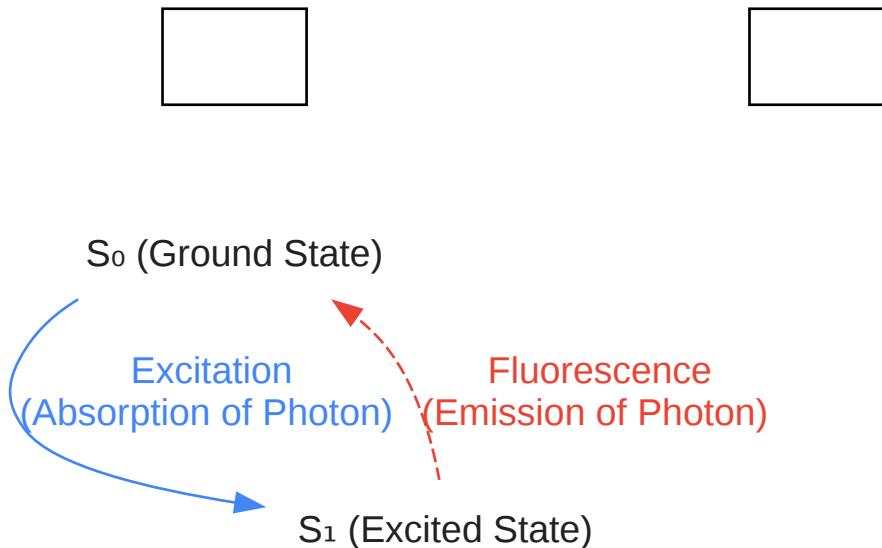
Experimental Workflow: Protein Conjugation



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Caption: Comparison of conjugation workflows for **IR 754 Carboxylic Acid** and Alexa Fluor 750 NHS Ester.

Simplified Jablonski Diagram for Fluorescence

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Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

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